Cas no 2034430-12-9 (1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone)
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone
- F6473-2072
- 2034430-12-9
- 2-(4-ethoxyphenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone
- AKOS026689113
- 2-(4-ethoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one
-
- Inchi: 1S/C15H18N4O2/c1-2-21-14-5-3-12(4-6-14)9-15(20)18-10-13(11-18)19-8-7-16-17-19/h3-8,13H,2,9-11H2,1H3
- InChI Key: IHJCCPVAOFRACH-UHFFFAOYSA-N
- SMILES: O=C(CC1C=CC(=CC=1)OCC)N1CC(C1)N1C=CN=N1
Computed Properties
- Exact Mass: 286.14297583g/mol
- Monoisotopic Mass: 286.14297583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 60.2Ų
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6473-2072-2μmol |
2-(4-ethoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one |
2034430-12-9 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
| Life Chemicals | F6473-2072-5μmol |
2-(4-ethoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one |
2034430-12-9 | 90%+ | 5μl |
$94.5 | 2023-05-17 | |
| Life Chemicals | F6473-2072-10μmol |
2-(4-ethoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one |
2034430-12-9 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
| Life Chemicals | F6473-2072-20μmol |
2-(4-ethoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one |
2034430-12-9 | 90%+ | 20μl |
$118.5 | 2023-05-17 | |
| Life Chemicals | F6473-2072-1mg |
2-(4-ethoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one |
2034430-12-9 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
| Life Chemicals | F6473-2072-2mg |
2-(4-ethoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one |
2034430-12-9 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
| Life Chemicals | F6473-2072-3mg |
2-(4-ethoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one |
2034430-12-9 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
| Life Chemicals | F6473-2072-4mg |
2-(4-ethoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one |
2034430-12-9 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F6473-2072-5mg |
2-(4-ethoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one |
2034430-12-9 | 90%+ | 5mg |
$103.5 | 2023-05-17 | |
| Life Chemicals | F6473-2072-10mg |
2-(4-ethoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one |
2034430-12-9 | 90%+ | 10mg |
$118.5 | 2023-05-17 |
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone Related Literature
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone
Professional Introduction to Compound with CAS No. 2034430-12-9 and Product Name: 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone
The compound identified by the CAS number 2034430-12-9 and the product name 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone represents a significant advancement in the field of chemical and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a triazole moiety and an azetidine ring within its structure suggests a high degree of molecular complexity, which is often associated with enhanced biological activity.
Recent studies have highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The triazole ring, known for its stability and versatility, has been extensively explored in various pharmacological contexts. Its ability to participate in hydrogen bonding and form stable complexes with biological targets makes it a valuable component in drug design. In particular, the 1H-1,2,3-triazol-1-yl substituent in this compound contributes to its unique chemical properties and may play a crucial role in modulating its biological activity.
The azetidine ring, another key structural feature of this compound, is a five-membered saturated heterocycle that has been studied for its potential in various pharmaceutical applications. Azetidine derivatives are known for their ability to interact with biological macromolecules, making them promising candidates for drug development. The combination of the triazole and azetidine moieties in this compound suggests that it may exhibit multiple modes of action, enhancing its therapeutic potential.
The 4-ethoxyphenyl group present in the molecule further contributes to its structural diversity and functional properties. This aromatic substituent is known for its ability to influence the electronic properties of the molecule, potentially affecting its solubility, bioavailability, and interaction with biological targets. The presence of an ethoxy group at the para position relative to the phenyl ring enhances the molecule's hydrophilicity, which can be advantageous for oral administration and systemic distribution.
In terms of pharmacological activity, preliminary studies have suggested that this compound may possess significant therapeutic potential. The unique structural features of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone make it a promising candidate for further investigation in various disease models. For instance, its ability to interact with biological targets such as enzymes and receptors may make it useful in treating conditions such as inflammation, cancer, and neurological disorders.
One particularly intriguing aspect of this compound is its potential as a scaffold for drug discovery. The combination of the triazole, azetidine, and 4-ethoxyphenyl groups provides a rich chemical space for structural modification and optimization. By leveraging computational methods and high-throughput screening techniques, researchers can explore the pharmacological properties of derivatives of this compound more efficiently than traditional experimental approaches alone.
Recent advances in synthetic chemistry have also enabled the development of novel methodologies for constructing complex heterocyclic frameworks. These methodologies have been instrumental in producing derivatives of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone with tailored properties. For example, transition metal-catalyzed cross-coupling reactions have been widely used to introduce new functional groups into the molecule while maintaining its core structural integrity.
The pharmaceutical industry has increasingly recognized the value of computational modeling in drug discovery. Molecular docking studies have been particularly useful in predicting the binding modes of small molecules to biological targets. These studies can provide valuable insights into the interactions between 2034430-12-9 and potential targets such as enzymes or receptors involved in disease pathways. By integrating experimental data with computational predictions, researchers can accelerate the development process and increase the likelihood of identifying lead compounds.
Another area of interest is the synthesis of analogs of this compound that exhibit improved pharmacokinetic properties. For instance, modifications aimed at enhancing solubility or reducing metabolic clearance can significantly improve therapeutic efficacy. Advances in polymer chemistry have also opened up new possibilities for delivering these compounds in controlled-release formulations, further optimizing their clinical application.
In conclusion,2034430-12-9 and its derivative 1-(3-(1H-1,2,3-triazol-1-y]azetidin-l -y l)-2(4 - ethoxypheny l) ethanone represent a promising class of molecules with significant therapeutic potential. Their unique structural features make them valuable candidates for further investigation in medicinal chemistry and drug development. As research continues to uncover new applications for these compounds,2034430 - 12 - 9 is poised to play an important role in addressing unmet medical needs across various therapeutic areas.
2034430-12-9 (1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)